molecular formula C15H3F18FeO6 B8021141 Ferric(III) Hexafluoroacetylacetonate

Ferric(III) Hexafluoroacetylacetonate

Cat. No.: B8021141
M. Wt: 677.00 g/mol
InChI Key: NBPRJLXRDBDIFS-VRBCMZOBSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ferric(III) Hexafluoroacetylacetonate can be synthesized through a reaction involving ferric sulfate and hexafluoroacetylacetone under controlled conditions. The reaction typically involves refluxing the reactants to obtain a dark red-brown precipitate, which is then filtered, washed, and dried under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ferric(III) Hexafluoroacetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, which reacts with Fe(III) ions to produce red-brown Fe(OH)3 . The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with ammonia yield Fe(OH)3, while ligand substitution reactions can produce various iron complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hexafluoroacetylacetonate ligands, which provide enhanced stability and reactivity compared to other ferric compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRJLXRDBDIFS-VRBCMZOBSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F18FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ferric(III) Hexafluoroacetylacetonate
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Ferric(III) Hexafluoroacetylacetonate
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Ferric(III) Hexafluoroacetylacetonate
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Ferric(III) Hexafluoroacetylacetonate

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